molecular formula C6H8BrNS B15258799 5-(3-Bromopropyl)-1,3-thiazole

5-(3-Bromopropyl)-1,3-thiazole

Cat. No.: B15258799
M. Wt: 206.11 g/mol
InChI Key: DGBRNCWXIPDFBI-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromopropyl group at the 5-position of the thiazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromopropyl)-1,3-thiazole typically involves the reaction of 1,3-thiazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-(3-Bromopropyl)-1,3-thiazole can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3), tetrahydrofuran (THF), dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products:

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Thiazole sulfoxides and sulfones.

    Reduction Products: Dihydrothiazoles.

    Coupling Products: Aryl or vinyl thiazoles.

Scientific Research Applications

Chemistry: 5-(3-Bromopropyl)-1,3-thiazole is used as an intermediate in the synthesis of more complex thiazole derivatives. It is also employed in the development of new materials with unique electronic and optical properties.

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with various biological targets, including enzymes and receptors. It serves as a building block for the synthesis of potential pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    5-(3-Chloropropyl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    5-(3-Iodopropyl)-1,3-thiazole: Contains an iodine atom, which makes it more reactive in certain substitution reactions.

    5-(3-Methylpropyl)-1,3-thiazole: Lacks a halogen atom, resulting in different chemical properties and applications.

Uniqueness: The presence of the bromine atom in 5-(3-Bromopropyl)-1,3-thiazole makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives. Its unique combination of reactivity and stability makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

5-(3-bromopropyl)-1,3-thiazole

InChI

InChI=1S/C6H8BrNS/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2

InChI Key

DGBRNCWXIPDFBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CCCBr

Origin of Product

United States

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